

# Spectroscopic Profile of 1-Iodooctane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Iodooctane

Cat. No.: B127717

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Authored for researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of **1-iodooctane**. This document presents a comprehensive analysis of its structural features through the interpretation of its spectral data, supported by detailed experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **1-iodooctane**, both proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectra offer unique insights into its alkyl chain and the influence of the terminal iodine atom.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **1-iodooctane** is characterized by distinct signals corresponding to the different proton environments along the C8 alkyl chain. The electron-withdrawing effect of the iodine atom causes a downfield shift for the protons on the carbon atom to which it is attached (C1).

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH <sub>3</sub> (C8)	~0.89	Triplet (t)	~6.8
(CH <sub>2</sub> ) <sub>5</sub> (C3-C7)	~1.27	Multiplet (m)	-
CH <sub>2</sub> (C2)	~1.83	Quintet (p)	~7.2
CH <sub>2</sub> I (C1)	~3.19	Triplet (t)	~7.3

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of **1-iodooctane**. The carbon atom bonded to the iodine (C1) is significantly shifted downfield compared to the other carbons in the alkyl chain.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C1 (CH <sub>2</sub> I)	~7.3
C2	~34.1
C3	~31.0
C4	~28.8
C5	~30.8
C6	~22.6
C7	~31.8
C8 (CH <sub>3</sub> )	~14.1

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-iodooctane** is dominated by absorptions corresponding to the C-H and C-I bonds.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
2955 - 2854	C-H stretch (alkane)	Strong
1465	C-H bend (methylene)	Medium
1378	C-H bend (methyl)	Medium
~500-600	C-I stretch	Medium-Weak

## Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for **1-iodooctane**.

### NMR Spectroscopy Protocol

#### 1. Sample Preparation:

- A sample of **1-iodooctane** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d ( $\text{CDCl}_3$ ).
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- The solution is transferred to a 5 mm NMR tube.

#### 2. Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- For  $^1\text{H}$  NMR, a standard pulse sequence is used with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

### 3. Data Processing:

- The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.
- The spectrum is phased and baseline corrected.
- The chemical shifts are calibrated relative to the TMS signal.
- Integration of the  $^1\text{H}$  NMR signals is performed to determine the relative proton ratios.

## IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

### 1. Instrument Setup:

- The ATR accessory is installed in the FTIR spectrometer.
- A background spectrum of the clean, empty ATR crystal is recorded.

### 2. Sample Application:

- A small drop of neat **1-iodooctane** is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

### 3. Data Acquisition:

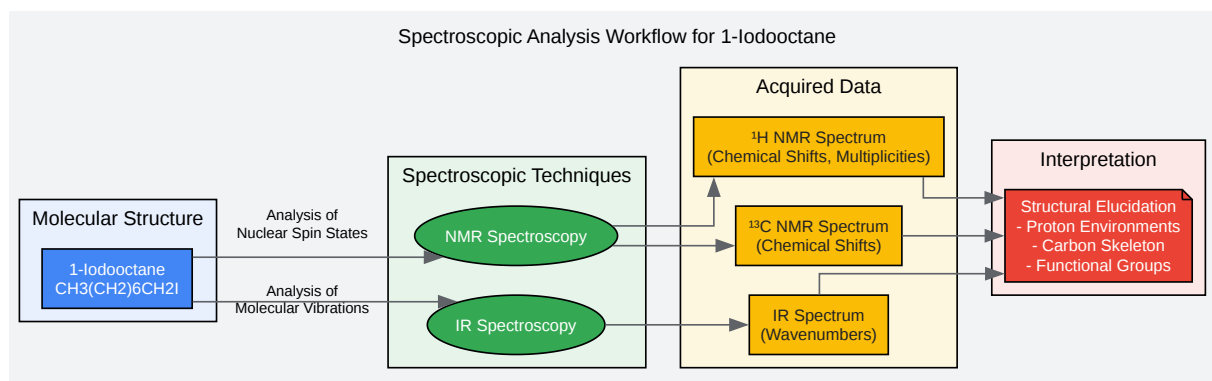
- The sample spectrum is acquired by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- The spectral data is typically collected in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

### 4. Data Processing:

- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of **1-iodooctane** to the acquisition and interpretation of its spectroscopic data.



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